Product packaging for 2-(3-Bromo-4-isobutoxyphenyl)acetic acid(Cat. No.:)

2-(3-Bromo-4-isobutoxyphenyl)acetic acid

Cat. No.: B7901717
M. Wt: 287.15 g/mol
InChI Key: CLKLKFABWYAJHH-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-isobutoxyphenyl)acetic acid is a brominated phenylacetic acid derivative of high interest in organic and medicinal chemistry research. Its structure, featuring a bromine atom and an isobutoxy group on the phenyl ring, makes it a valuable synthetic intermediate for the construction of more complex molecules. Researchers utilize this compound as a key building block in the synthesis of potential bioactive molecules, including analogs of compounds studied for their antioxidant and anti-tyrosinase activities . The acetic acid moiety allows for further functionalization, for instance, through condensation reactions to form amides or esters, or through electrochemical carboxylation methods for the preparation of valuable carboxylates . The presence of the bromine atom offers a site for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse structural elements. This compound is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15BrO3 B7901717 2-(3-Bromo-4-isobutoxyphenyl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-bromo-4-(2-methylpropoxy)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-8(2)7-16-11-4-3-9(5-10(11)13)6-12(14)15/h3-5,8H,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKLKFABWYAJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Bromo 4 Isobutoxyphenyl Acetic Acid

Retrosynthetic Analysis of the 2-(3-Bromo-4-isobutoxyphenyl)acetic Acid Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the primary disconnections are at the ether linkage and the aryl-bromo bond. This approach suggests two main synthetic pathways:

Pathway A: Bromination of an isobutoxyphenylacetic acid precursor.

Pathway B: Alkylation of a brominated hydroxyphenylacetic acid precursor.

A retrosynthetic analysis diagram illustrates these potential routes, starting from the target molecule and working backward to simpler starting materials.

Strategies for Regioselective Bromination of Substituted Phenylacetic Acid Precursors

The introduction of a bromine atom at a specific position on the phenyl ring is a critical step. The directing effects of the substituents on the phenylacetic acid precursor govern the regioselectivity of the bromination reaction.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry for functionalizing aromatic rings. masterorganicchemistry.com In the context of synthesizing this compound, the starting material would be 2-(4-isobutoxyphenyl)acetic acid. The isobutoxy group is an ortho, para-directing activator, meaning it directs incoming electrophiles to the positions ortho and para to itself. study.com Since the para position is already occupied by the acetic acid moiety, the bromine will be directed to the ortho position.

The bromination of 4-methoxyphenylacetic acid to yield 2-(3-bromo-4-methoxyphenyl)acetic acid has been successfully achieved using bromine in acetic acid, with reported yields of 84%. nih.gov A similar approach can be extrapolated for the isobutoxy analogue. The reaction of 2-(4-isobutoxyphenyl)acetic acid with a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst can afford the desired 3-bromo product with high regioselectivity. nsf.govmdpi.com

ReactantBrominating AgentSolventCatalystProductYield
4-methoxyphenylacetic acidBromineAcetic AcidNone2-(3-Bromo-4-methoxyphenyl)acetic acid84% nih.gov
2-(4-isobutoxyphenyl)acetic acidN-BromosuccinimideAcetonitrileMandelic AcidThis compoundHigh (projected) nsf.gov

Directed Ortho-Metalation Approaches for Bromine Introduction

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. organic-chemistry.org The carboxylic acid group of phenylacetic acid can act as a DMG, facilitating lithiation at the ortho position. rsc.org Subsequent treatment with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane, would introduce the bromine atom at the desired position.

This strategy offers high regioselectivity, as the position of metalation is controlled by the directing group. wikipedia.org

Introduction of the Isobutoxy Moiety via Alkylation Reactions

The formation of the ether linkage is another key transformation in the synthesis of the target molecule. This is typically achieved through O-alkylation of a phenolic precursor.

O-Alkylation of Phenolic Intermediates (e.g., 4-hydroxyphenylacetic acid derivatives)

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.org This reaction involves the reaction of an alkoxide with a primary alkyl halide. jk-sci.com In this synthetic approach, a 3-bromo-4-hydroxyphenylacetic acid derivative would be treated with a base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with an isobutyl halide (e.g., isobutyl bromide) to form the isobutoxy ether. youtube.com

The synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide has been reported starting from 4-hydroxybenzonitrile, which undergoes bromination followed by O-alkylation with 1-bromo-2-methylpropane (isobutyl bromide). researchgate.net This demonstrates the feasibility of introducing the isobutoxy group onto a brominated phenolic ring system.

Optimization of Reaction Conditions and Reagents for Isobutylation

The efficiency of the O-alkylation reaction can be influenced by several factors, including the choice of base, solvent, and reaction temperature. Stronger bases like sodium hydride or potassium carbonate are often employed to ensure complete deprotonation of the phenol (B47542). jk-sci.com Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile can accelerate the rate of the SN2 reaction. nih.gov

Recent studies have explored various conditions to optimize phenolic alkylations. For instance, the use of 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) as a base in tert-amyl alcohol has been identified as a highly effective condition for a wide range of substrates. researchgate.net Optimization of these parameters is crucial for maximizing the yield and purity of this compound.

Phenolic SubstrateAlkylating AgentBaseSolventTemperatureProduct
3-Bromo-4-hydroxybenzonitrile1-bromo-2-methylpropaneKIAcetoneReflux3-bromo-4-isobutoxybenzonitrile researchgate.net
General PhenolsAlkyl MesylatesBTMGt-AmOH60 °CO-alkylated phenols researchgate.net
N-acetylneuraminic acid derivativePropargyl bromideNaHTHF0 °C to rt4-O-propargylated product nih.gov

Methodologies for the Acetic Acid Side Chain Formation

Formation of the acetic acid moiety on the pre-formed 3-bromo-4-isobutoxyphenyl core is a key strategic consideration. The primary approaches involve either a one-carbon addition to a benzyl-type intermediate or a two-carbon chain installation onto the aromatic ring.

Carbonylation reactions represent a powerful and direct method for introducing a carboxyl group, which can then be elaborated into the acetic acid side chain. Palladium-catalyzed carbonylation of aryl halides is a widely used industrial and laboratory method for synthesizing carboxylic acids and their derivatives. nih.gov In the context of this compound, this would typically involve the carbonylation of a suitable precursor like 1-bromo-2-(bromomethyl)-4-isobutoxybenzene or, more directly, the carbonylation of 1,2-dibromo-4-isobutoxybenzene.

A more common and efficient approach is the carbonylation of a benzylic halide. For instance, 3-bromo-1-(chloromethyl)-4-isobutoxybenzene could be subjected to palladium-catalyzed carbonylation. These reactions are typically performed under a carbon monoxide (CO) atmosphere, though safer CO surrogates can also be used. acs.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. A general system for the carbonylation of aryl bromides at atmospheric pressure has been developed using Xantphos as a ligand, which demonstrates broad applicability.

Table 1: Typical Conditions for Palladium-Catalyzed Carbonylation of Aryl Halides

ParameterTypical ConditionsReference
CatalystPd(OAc)2, Pd(dba)2 nih.govorganic-chemistry.org
LigandPhosphine (B1218219) ligands (e.g., Xantphos, DPEPhos) nih.gov
Carbonyl SourceCarbon Monoxide (CO) gas, CO2, paraformaldehyde nih.govnih.gov
SolventDMA, DMF, Toluene (B28343) organic-chemistry.org
BaseK2CO3, Et3N organic-chemistry.org
Temperature80-120 °C organic-chemistry.org

Alternative strategies to carbonylation involve building the acetic acid side chain through multi-step sequences that elongate a carbon chain and interconvert functional groups. These methods offer versatility and can avoid the use of high-pressure CO gas.

From Benzyl (B1604629) Halides via Nitrile Hydrolysis: A classic two-step chain elongation begins with a benzyl halide, such as 3-bromo-1-(bromomethyl)-4-isobutoxybenzene. This intermediate can be synthesized from the corresponding toluene derivative. The benzyl halide undergoes nucleophilic substitution with a cyanide salt (e.g., NaCN, KCN) to form the corresponding benzyl nitrile, 2-(3-bromo-4-isobutoxyphenyl)acetonitrile. This reaction is often efficient and straightforward. organic-chemistry.org The resulting nitrile is a versatile intermediate that can be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product, this compound. nih.gov While traditional hydrolysis can sometimes require harsh conditions, biocatalytic processes using enzymes are emerging as milder alternatives. nih.gov

The Willgerodt-Kindler Reaction: The Willgerodt-Kindler reaction provides a unique pathway from an aryl alkyl ketone to an arylacetic acid derivative. wikipedia.org For the synthesis of the target compound, the starting material would be 1-(3-bromo-4-isobutoxyphenyl)ethanone. This ketone is reacted with elemental sulfur and a secondary amine, typically morpholine, to produce a thioamide (in this case, 2-(3-bromo-4-isobutoxyphenyl)-1-morpholino-1-thioxoethane). erowid.orgnih.gov This thioamide intermediate is then hydrolyzed with an acid or base to afford the desired arylacetic acid. erowid.orgmdma.ch The reaction facilitates the migration of the carbonyl group to the terminal carbon of the alkyl chain and its oxidation. wikipedia.org This method is particularly useful when the corresponding aryl ketone is readily accessible.

Comparative Analysis of Synthetic Routes for this compound

The selection of a synthetic route for this compound depends on factors such as starting material availability, scalability, cost, and environmental impact. Each of the primary methods for forming the acetic acid side chain presents a different profile in terms of efficiency, yield, and adherence to green chemistry principles.

Table 2: Comparative Analysis of Synthetic Routes for Acetic Acid Side Chain Formation

Synthetic RouteKey ReactionsNumber of Steps (for side chain)Potential YieldsProcess Efficiency Considerations
CarbonylationPd-catalyzed carbonylation of a benzylic halide1Moderate to HighRequires handling of toxic CO gas or surrogates and a palladium catalyst. Potentially the most direct route.
Nitrile Hydrolysis1. Cyanation of benzyl halide 2. Hydrolysis of nitrile2Good to ExcellentInvolves the use of highly toxic cyanide salts. Hydrolysis step can require harsh conditions. nih.gov
Willgerodt-Kindler Reaction1. Thioamide formation from aryl ketone 2. Hydrolysis of thioamide2Good to Excellent erowid.orgmdma.chApplicable if the corresponding acetophenone is available. Avoids highly toxic reagents like cyanides. mdma.ch

The environmental impact and sustainability of a chemical synthesis are critical considerations in modern pharmaceutical and chemical manufacturing. mdpi.comresearchgate.net The principles of green chemistry, such as atom economy, waste prevention, and the use of safer chemicals, provide a framework for evaluating the different synthetic routes. instituteofsustainabilitystudies.comnih.gov

Atom Economy: Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final product. chemrxiv.org

Carbonylation: This route generally has a high atom economy as it incorporates a molecule of CO directly into the substrate.

Nitrile Hydrolysis: The cyanation step generates a salt byproduct (e.g., NaBr). The subsequent hydrolysis incorporates a water molecule but also requires acid or base that must be neutralized, generating more salt waste.

Willgerodt-Kindler Reaction: This reaction has a lower atom economy due to the use of sulfur and a stoichiometric amount of an amine like morpholine, which are not incorporated into the final product.

Reagent and Solvent Choice: The choice of reagents and solvents significantly affects the environmental footprint of a synthesis. instituteofsustainabilitystudies.comacs.org

The carbonylation and nitrile routes involve highly toxic substances (CO and cyanide, respectively). While CO can be generated in situ or replaced with surrogates, and cyanide use requires stringent safety protocols, they remain significant hazards.

All routes may involve the use of organic solvents. Green chemistry principles encourage the use of safer solvents like water or ethanol, or minimizing solvent use altogether. instituteofsustainabilitystudies.com

The use of heavy metal catalysts like palladium in carbonylation reactions necessitates efficient recovery and recycling processes to prevent environmental contamination and reduce costs.

Waste Reduction: The ideal synthesis generates minimal waste. instituteofsustainabilitystudies.com The nitrile hydrolysis and Willgerodt-Kindler routes both involve stoichiometric reagents that contribute to waste streams. Catalytic processes like carbonylation are preferable from a waste perspective, provided the catalyst can be efficiently recycled. Adopting greener synthesis methods, such as using biocatalysis for nitrile hydrolysis, can significantly reduce waste and energy consumption by allowing reactions to proceed under milder conditions. mdpi.com

Chemical Transformations and Derivatization of 2 3 Bromo 4 Isobutoxyphenyl Acetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of organic synthesis, offering numerous avenues for modification. For 2-(3-Bromo-4-isobutoxyphenyl)acetic acid, these transformations are crucial for creating a variety of functional derivatives such as esters, amides, alcohols, and aldehydes.

Esterification and Amidation Reactions

Esterification: The conversion of this compound to its corresponding esters is a fundamental transformation. This is typically achieved through standard acid-catalyzed esterification (Fischer esterification) with an alcohol, or by converting the carboxylic acid to a more reactive acyl halide or anhydride, followed by reaction with an alcohol. For instance, the ethyl ester, ethyl 2-(3-bromo-4-isobutoxyphenyl)acetate , is a key intermediate in various synthetic sequences. Patents related to the synthesis of the drug Febuxostat describe the alkylation of the phenolic precursor, ethyl 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, with isobutyl bromide to yield the corresponding isobutoxy derivative, demonstrating the stability and accessibility of this structural motif. google.com

Amidation: The synthesis of amides from this compound can be performed via direct condensation with amines at high temperatures or, more commonly, through the use of coupling agents. Modern methods employ catalytic systems, such as those based on titanium or boron reagents, to facilitate the direct amidation under milder conditions. researchgate.netucl.ac.uk These reactions proceed by activating the carboxylic acid in situ, allowing for nucleophilic attack by a primary or secondary amine to form the stable amide bond. This pathway is essential for creating libraries of compounds with diverse biological activities. mdpi.comnih.gov

Table 1: Representative Esterification and Amidation Reactions
ReactionReagents & ConditionsProductReference
EsterificationEthanol (EtOH), H₂SO₄ (cat.), RefluxEthyl 2-(3-bromo-4-isobutoxyphenyl)acetateGeneral Method
AmidationBenzylamine, TiF₄ (cat.), Toluene (B28343), RefluxN-Benzyl-2-(3-bromo-4-isobutoxyphenyl)acetamide researchgate.net
AmidationAmine (R-NH₂), Coupling Agent (e.g., DCC, HATU), Solvent (e.g., DCM, DMF)Corresponding Amide Derivative mdpi.com

Reduction to Corresponding Alcohols and Aldehydes

The carboxylic acid moiety of this compound can be reduced to yield the corresponding primary alcohol or aldehyde.

Reduction to Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are effective for the reduction of carboxylic acids and their esters to primary alcohols. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction with LiAlH₄ converts this compound into 2-(3-Bromo-4-isobutoxyphenyl)ethanol . This transformation proceeds via a two-step hydride addition. harvard.edu

Reduction to Aldehyde: The selective reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde is more reactive than the starting material. However, the aldehyde can be obtained by first converting the acid to an ester and then employing a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures. orgoreview.com This method allows for the isolation of 2-(3-Bromo-4-isobutoxyphenyl)acetaldehyde .

Table 2: Reduction Reactions of the Carboxylic Acid Functionality
Starting MaterialReagents & ConditionsMajor ProductReference
This compound1. LiAlH₄, THF; 2. H₃O⁺ workup2-(3-Bromo-4-isobutoxyphenyl)ethanol masterorganicchemistry.comlibretexts.org
Ethyl 2-(3-bromo-4-isobutoxyphenyl)acetate1. DIBAL-H, Toluene, -78 °C; 2. H₃O⁺ workup2-(3-Bromo-4-isobutoxyphenyl)acetaldehyde orgoreview.com

Decarboxylation Pathways and Derivatives

Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide. For arylacetic acids, this transformation is often achieved through oxidative pathways. chemrevlett.com Methods using metal catalysts (e.g., copper salts) or strong oxidizing agents like lead tetraacetate can convert arylacetic acids into the corresponding aldehydes or ketones. chemrevlett.comasianpubs.orgresearchgate.net For example, the copper-catalyzed oxidative decarboxylation of phenylacetic acids in the presence of an oxidant can yield benzaldehydes. chemrevlett.com While specific studies on this compound are limited, a report noted that the related compound 2-(4-isobutylphenyl)propanoic acid was slow to react under certain oxidative decarboxylation conditions, suggesting that while the transformation is feasible, optimization may be required. chemrevlett.com Another pathway involves the generation of isocyanates via the oxidative decarboxylation of oxamic acids, which are derivatives of carboxylic acids. nih.gov

Transformations at the Aromatic Bromine Atom

The carbon-bromine bond on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed reactions are powerful tools for modifying aryl halides. The bromine atom in this compound and its esters serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. google.com It is widely used to synthesize biaryl compounds. Reacting an ester of this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) would yield the corresponding 2-(3-aryl-4-isobutoxyphenyl)acetic acid derivative. google.comgoogle.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. nih.govthieme-connect.delibretexts.org This reaction is typically catalyzed by a palladium complex, such as Pd(OAc)₂, often in the presence of a phosphine (B1218219) ligand and a base. nih.govnih.gov Coupling of an ester of the title compound with an alkene like ethyl acrylate (B77674) would produce a cinnamic acid derivative.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. beilstein-journals.orgscirp.org This method is highly effective for synthesizing arylalkynes. The reaction of an ester of this compound with a terminal alkyne under Sonogashira conditions would lead to the formation of a 2-(3-alkynyl-4-isobutoxyphenyl)acetic acid derivative. A related transformation, the cyanation of 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester using cuprous cyanide, is a key step in some syntheses of Febuxostat, highlighting the reactivity of the C-Br bond. google.com

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerTypical Catalyst & ReagentsProduct TypeReference
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O2-(3-Aryl-4-isobutoxyphenyl)acetic acid derivative google.com
HeckAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, Et₃N, DMF2-(3-Styryl-4-isobutoxyphenyl)acetic acid derivative nih.govthieme-connect.de
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Et₃N2-(3-Alkynyl-4-isobutoxyphenyl)acetic acid derivative beilstein-journals.orgscirp.org

Nucleophilic Aromatic Substitution Strategies with Activated Systems

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. However, this reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions relative to the leaving group. libretexts.org

In the case of this compound, the isobutoxy group is electron-donating, and the acetic acid side chain is only weakly electron-withdrawing. Consequently, the aromatic ring is not sufficiently electron-deficient to undergo standard SNAr reactions at the bromine-substituted carbon. Direct displacement of the bromine by common nucleophiles under typical SNAr conditions is therefore not a synthetically viable pathway for this particular substrate without further modification to activate the aromatic system.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

The bromine atom on the aromatic ring of this compound serves as a handle for metal-halogen exchange, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. This reaction typically involves treating the aryl bromide with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium or t-butyllithium), to generate a highly reactive aryllithium intermediate.

A critical consideration for this substrate is the presence of the acidic proton of the carboxylic acid group. Before the halogen-metal exchange can occur, the carboxylic acid must be deprotonated. This typically requires the use of at least two equivalents of the organolithium reagent: the first equivalent deprotonates the carboxylic acid to form the corresponding lithium carboxylate, and the second equivalent engages in the bromine-lithium exchange at the C-3 position. The resulting aryllithium species is a potent nucleophile and can be quenched with a wide array of electrophiles to introduce new substituents at the former site of the bromine atom. nih.govtcnj.edursc.org The presence of the carboxylate may also influence the reaction through chelation effects. nih.gov

The general sequence is as follows:

Deprotonation of the carboxylic acid.

Bromine-lithium exchange to form the C-3 lithiated species.

Quenching with an electrophile (E+).

Aqueous workup to re-protonate the carboxylic acid.

Below is a table of representative transformations that can be achieved through this methodology.

Electrophile (E+)ReagentProduct
Carbon DioxideCO₂ (gas)2-(3-Carboxy-4-isobutoxyphenyl)acetic acid
AldehydeR-CHO (e.g., Benzaldehyde)2-(3-(Hydroxy(phenyl)methyl)-4-isobutoxyphenyl)acetic acid
KetoneR₂C=O (e.g., Acetone)2-(3-(2-Hydroxypropan-2-yl)-4-isobutoxyphenyl)acetic acid
Alkyl HalideR-X (e.g., Methyl Iodide)2-(3-Methyl-4-isobutoxyphenyl)acetic acid
Boronic Ester(RO)₃B (e.g., Trimethyl borate)2-(3-(Dihydroxyboraneyl)-4-isobutoxyphenyl)acetic acid

Modifications and Stability of the Isobutoxy Group

The isobutoxy group is a significant feature of the molecule, influencing its lipophilicity and steric profile. Its ether linkage, however, can be a site for specific chemical transformations.

The ether bond of the isobutoxy group can be cleaved under strong acidic conditions to yield the corresponding phenol (B47542), 2-(3-bromo-4-hydroxyphenyl)acetic acid. Reagents commonly employed for this transformation include strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), or potent Lewis acids such as boron tribromide (BBr₃). wikipedia.orglibretexts.orgpressbooks.pubmasterorganicchemistry.comlibretexts.org

The reaction with BBr₃ is particularly effective for cleaving aryl alkyl ethers and is often performed at low temperatures in an inert solvent like dichloromethane. researchgate.netresearchgate.netsci-hub.sepearson.comnih.gov The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, which activates the C-O bond for nucleophilic attack by a bromide ion. The isobutyl group is subsequently released as isobutyl bromide.

ReagentConditionsProduct
Boron Tribromide (BBr₃)Dichloromethane, -78 °C to rt2-(3-Bromo-4-hydroxyphenyl)acetic acid
Hydrobromic Acid (HBr)Acetic Acid, reflux2-(3-Bromo-4-hydroxyphenyl)acetic acid

While the aromatic core is generally more susceptible to oxidation, the isobutyl group can undergo oxidative transformations under specific conditions, particularly those mimicking metabolic pathways. Cytochrome P450 enzymes, for instance, are known to hydroxylate alkyl chains, especially at less sterically hindered positions or at tertiary carbons if present. pharmaxchange.infoiunajaf.edu.iqnih.gov

In the context of this compound, enzymatic or biomimetic oxidation could potentially lead to hydroxylation on the isobutyl chain. The primary product would likely be the result of oxidation at the methine (C-2') or methyl carbons. Further oxidation could lead to the formation of aldehydes, ketones, or carboxylic acids. Direct chemical oxidation would require carefully chosen reagents to avoid degradation of the aromatic ring or the acetic acid side chain.

TransformationPotential Product
Hydroxylation2-(3-Bromo-4-(2-hydroxy-2-methylpropoxy)phenyl)acetic acid
Further Oxidation2-(3-Bromo-4-(1-carboxy-1-methylethoxy)phenyl)acetic acid

Further Functionalization of the Aromatic Ring

The aromatic ring possesses two unsubstituted carbon atoms (C-5 and C-6) that are available for functionalization, primarily through electrophilic aromatic substitution or modern C-H activation techniques.

The regiochemical outcome of electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents. The isobutoxy group (-OC₄H₉) is a strong activating group and is ortho-, para-directing. The bromo group (-Br) is a deactivating group but is also ortho-, para-directing. The acetic acid side chain (-CH₂COOH) is a weakly deactivating group and is ortho-, para-directing.

Considering the positions on the ring:

The C-5 position is ortho to the powerfully activating isobutoxy group and meta to the bromo and acetic acid groups.

The C-6 position is meta to the isobutoxy and bromo groups and ortho to the acetic acid group.

The strong activating and directing effect of the isobutoxy group is expected to dominate, making the C-5 position the most likely site for electrophilic attack.

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄2-(3-Bromo-4-isobutoxy-5-nitrophenyl)acetic acid
BrominationBr₂, FeBr₃2-(3,5-Dibromo-4-isobutoxyphenyl)acetic acid

Modern synthetic methods allow for the functionalization of C-H bonds that are traditionally unreactive. For phenylacetic acid derivatives, template-directed C-H functionalization has emerged as a powerful strategy to achieve reactions at positions not easily accessible through classical EAS, such as the meta position. nih.govnih.govacs.orgsci-hub.se

These methods often involve attaching a directing group to the carboxylic acid moiety, which then positions a transition metal catalyst (e.g., palladium or rhodium) in proximity to a specific C-H bond on the aromatic ring, facilitating its cleavage and subsequent functionalization. For this compound, a suitable U-shaped template could direct functionalization to the C-6 position, which is meta to the acetic acid side chain. This approach allows for reactions like olefination or arylation at this less accessible site.

Reaction TypeReagentsPotential Product
meta-OlefinationAcrylate, Pd(OAc)₂, Directing Template2-(3-Bromo-6-(alkoxycarbonylvinyl)-4-isobutoxyphenyl)acetic acid

Applications of 2 3 Bromo 4 Isobutoxyphenyl Acetic Acid in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic placement of functional groups in 2-(3-Bromo-4-isobutoxyphenyl)acetic acid makes it an attractive starting material for the synthesis of more intricate molecules, including various heterocyclic systems and analogues of natural products.

Precursor for Diverse Heterocyclic Systems (e.g., thiazoles, as suggested by related compounds)

The 3-bromo-4-isobutoxyphenyl scaffold is a key component in the synthesis of Febuxostat, a medication used for treating gout. A crucial intermediate in one of the synthetic routes for Febuxostat is 3-bromo-4-isobutyloxyphenyl carbothioamide. researchgate.net This highlights the utility of the 3-bromo-4-isobutoxyphenyl moiety as a precursor for thiazole-containing compounds. The Hantzsch thiazole (B1198619) synthesis, a classic method for constructing thiazole rings, typically involves the reaction of an α-haloketone with a thioamide. bepls.comnih.gov

In a potential synthetic pathway, this compound could be converted to its corresponding α-bromoketone. This transformation would render it a suitable partner for reaction with various thioamides to yield a library of substituted thiazoles. The general reaction is outlined below:

General Scheme for Thiazole Synthesis

StepReactant 1Reactant 2ConditionsProduct
1This compoundThionyl chloride-2-(3-Bromo-4-isobutoxyphenyl)acetyl chloride
22-(3-Bromo-4-isobutoxyphenyl)acetyl chlorideDiazomethane-Diazo ketone intermediate
3Diazo ketone intermediateHBr-α-bromoketone derivative
4α-bromoketone derivativeThioamideBaseSubstituted thiazole

The synthesis of various thiazole derivatives often employs α-bromoketones as key starting materials. nih.govorientjchem.org The reactivity of the α-bromocarbonyl group towards nucleophilic displacement is a fundamental step in the formation of numerous heterocyclic compounds. mdpi.comnih.gov

Intermediate in the Synthesis of Structurally Related Compounds

The presence of the bromine atom and the carboxylic acid group allows for a wide range of chemical modifications, making this compound a valuable intermediate. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, further expanding its synthetic utility. mdpi.com

For instance, α-bromo-phenylacetic acids are known intermediates in the synthesis of various pharmaceutical and agrochemical compounds. google.com The synthesis of other bromo-substituted phenylacetic acids, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, has been reported, underscoring the accessibility of this class of compounds. nih.gov

Role in the Synthesis of Natural Product Analogues (as observed for similar bromo-methoxyphenylacetic acid)

Phenylacetic acid derivatives are scaffolds found in numerous natural products and their analogues. mdpi.com The structural motifs present in this compound can be found in various bioactive molecules. While no direct synthesis of a natural product analogue from this specific compound is documented, the synthesis of halogen-substituted phenylacetic acid derivatives of progesterone (B1679170) highlights the incorporation of such moieties into complex steroidal structures. nih.gov The synthesis of novel phenylacetic acid derivatives with halogenated benzyl (B1604629) subunits has also been explored for their potential as aldose reductase inhibitors. nih.gov These examples suggest that this compound could serve as a precursor for creating analogues of natural products, where the bromo-isobutoxyphenyl group could mimic or replace other substituted phenyl rings to modulate biological activity.

Scaffold for the Construction of Chemical Libraries

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The use of symmetric building blocks and combinatorial functional group transformations are effective strategies in this endeavor. nih.gov this compound, with its distinct reactive sites, is well-suited as a scaffold for combinatorial synthesis. researchgate.net

The carboxylic acid can be coupled with a diverse set of amines or alcohols to generate a library of amides or esters. Simultaneously or sequentially, the bromine atom can be subjected to a variety of cross-coupling reactions with a range of boronic acids, alkenes, or terminal alkynes. This dual functionalization approach allows for the rapid generation of a large and diverse collection of molecules based on the this compound core.

Potential Combinatorial Library Synthesis

ScaffoldReaction 1 (Carboxylic Acid)Reagent Library 1Reaction 2 (Bromine)Reagent Library 2
This compoundAmide CouplingDiverse AminesSuzuki CouplingDiverse Boronic Acids
This compoundEsterificationDiverse AlcoholsHeck CouplingDiverse Alkenes
This compoundAmide CouplingDiverse AminesSonogashira CouplingDiverse Alkynes

Ligand or Catalyst Precursor in Organometallic Chemistry

Carboxylate ligands are ubiquitous in organometallic chemistry, forming stable complexes with a wide array of transition metals. wikipedia.org These complexes find applications in catalysis, materials science, and bioinorganic chemistry. The carboxylate group of this compound can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions. nih.gov

The resulting metal-carboxylate complexes could exhibit interesting structural and electronic properties influenced by the bromo and isobutoxy substituents on the phenyl ring. While specific complexes of this ligand are not reported, the general principles of coordination chemistry suggest its potential to form novel organometallic species. researchgate.netprinceton.edubucea.edu.cn

Advanced Spectroscopic and Analytical Characterization Techniques for 2 3 Bromo 4 Isobutoxyphenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the atomic connectivity and chemical environment of 2-(3-Bromo-4-isobutoxyphenyl)acetic acid can be assembled.

1H NMR, 13C NMR, and Heteronuclear NMR Experiments

The 1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected proton signals are in the aromatic, alkoxy, and aliphatic regions. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift.

The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Carbons in the aromatic ring, the isobutoxy group, the methylene (B1212753) group of the acetic acid moiety, and the carbonyl group will resonate at characteristic chemical shifts. youtube.com

Table 1: Predicted 1H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)~11.0-12.0Broad Singlet1H
Aromatic (H-2)~7.5Doublet1H
Aromatic (H-5)~7.2Doublet of Doublets1H
Aromatic (H-6)~6.9Doublet1H
Methylene (-CH2COOH)~3.6Singlet2H
Isobutoxy (-OCH2-)~3.8Doublet2H
Isobutoxy (-CH-)~2.1Multiplet1H
Isobutoxy (-CH3)~1.0Doublet6H

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (-COOH)~175-180
Aromatic (C-4, attached to O)~155
Aromatic (C-1, attached to CH2)~132
Aromatic (C-2)~130
Aromatic (C-6)~128
Aromatic (C-5)~115
Aromatic (C-3, attached to Br)~112
Isobutoxy (-OCH2-)~75
Methylene (-CH2COOH)~40
Isobutoxy (-CH-)~28
Isobutoxy (-CH3)~19

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

To definitively assign the proton and carbon signals and to confirm the structural assembly, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the aromatic protons on adjacent carbons and within the isobutoxy group (between the -OCH2-, -CH-, and -CH3 protons). sdsu.eduyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the aromatic proton signals would correlate to their corresponding aromatic carbon signals, and the protons of the isobutoxy and acetic acid methylene groups would correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected between:

The methylene protons of the acetic acid moiety and the aromatic C-1, C-2, C-6, and the carbonyl carbon.

The protons of the isobutoxy group (-OCH2-) and the aromatic C-4.

The aromatic protons and their neighboring carbons within the ring.

Table 3: Key Predicted HMBC Correlations for Structural Confirmation

Proton(s)Correlated Carbon(s)
Methylene (-CH2COOH)C-1, C-2, C-6, -COOH
Isobutoxy (-OCH2-)C-4, Isobutoxy -CH-
Aromatic (H-2)C-4, C-6, -CH2COOH
Aromatic (H-5)C-1, C-3

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and molecular formula of a compound. Advanced MS techniques can also be used to probe the structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental composition of the molecule, thus confirming its molecular formula. For this compound (C12H15BrO3), HRMS is critical for distinguishing it from other compounds with the same nominal mass. A key feature in the mass spectrum of a bromine-containing compound is the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural abundance of the 79Br and 81Br isotopes. acs.orglibretexts.org

Table 4: Predicted HRMS Data for this compound

IonCalculated m/z ([M-H]-)
[C12H1479BrO3]-301.0124
[C12H1481BrO3]-303.0104

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. The analysis of these fragments provides valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways. researchgate.netlibretexts.org

A primary fragmentation would be the loss of the carboxylic acid group (-COOH), a common fragmentation for such acids. Another likely fragmentation is the cleavage of the isobutyl group from the ether linkage. The characteristic isotopic signature of bromine would be retained in any fragments containing the bromophenyl moiety.

Table 5: Plausible Fragmentation Pathways and Resulting Ions in MS/MS

Precursor Ion (m/z)FragmentationProduct Ion (m/z)
301/303Loss of CO2257/259
301/303Loss of isobutene245/247
301/303Loss of the entire acetic acid side chain215/217

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and ether functional groups.

Carboxylic Acid: A very broad O-H stretching band is expected in the region of 3300-2500 cm-1, which is a hallmark of a hydrogen-bonded carboxylic acid. orgchemboulder.comechemi.com A strong and sharp C=O (carbonyl) stretching absorption will appear around 1700-1725 cm-1. jove.comspectroscopyonline.com

Ether: A characteristic C-O stretching band for the aryl-alkyl ether linkage is expected in the region of 1250-1200 cm-1.

Aromatic Ring: C-H stretching bands for the aromatic protons will appear just above 3000 cm-1, and C=C stretching bands will be present in the 1600-1450 cm-1 region.

Table 6: Characteristic Infrared Absorption Frequencies

Functional GroupVibrationExpected Frequency (cm-1)
Carboxylic AcidO-H stretch3300-2500 (broad)
AromaticC-H stretch~3050
AliphaticC-H stretch~2960-2870
Carboxylic AcidC=O stretch~1710
AromaticC=C stretch~1600, ~1500
EtherC-O stretch~1230

X-ray Crystallography for Single-Crystal Structural Determination (e.g., as performed for analogous compounds)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not publicly available, a detailed analysis of the closely related analogue, 2-(3-Bromo-4-methoxyphenyl)acetic acid, provides significant insight into the expected structural features. nih.gov

A study on this methoxy (B1213986) analogue revealed that it crystallizes in a monoclinic system. nih.gov In the solid state, the molecules form centrosymmetric dimers through strong O-H⋯O hydrogen bonds between the carboxylic acid groups, a common motif for carboxylic acids. nih.gov The analysis of the bond angles within the phenyl ring indicates the electronic influence of the substituents. nih.gov The C—C—C angle at the bromine substituent is approximately 121.5°, which is larger than the ideal 120°, suggesting the electron-withdrawing nature of the bromine atom. nih.gov Conversely, the angles at the methoxy and acetic acid groups are slightly smaller, at 118.2° and 118.4° respectively. nih.gov

Structurally, the acetic acid group is significantly twisted out of the plane of the phenyl ring, with a dihedral angle of about 78.15°. nih.gov The methoxy group, however, remains nearly coplanar with the aromatic ring. nih.gov These structural details, determined through single-crystal X-ray diffraction, are crucial for understanding the molecule's conformation and intermolecular interactions.

Table 1: Crystallographic Data for the Analogous Compound 2-(3-Bromo-4-methoxyphenyl)acetic acid nih.gov

ParameterValue
Chemical FormulaC₉H₉BrO₃
Crystal SystemMonoclinic
a (Å)12.5022 (4)
b (Å)8.2690 (2)
Hydrogen BondingForms centrosymmetric R²₂(8) dimers

Note: Data presented is for the analogous compound 2-(3-Bromo-4-methoxyphenyl)acetic acid as a representative example.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for verifying the purity of this compound and for isolating it from reaction mixtures or impurities. High-performance liquid chromatography and gas chromatography are the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach. sielc.com

Method development would involve using a nonpolar stationary phase, such as a C18 column, which effectively retains the relatively nonpolar analyte. sigmaaldrich.com The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile, and water. sielc.comsigmaaldrich.com To ensure the carboxylic acid group remains in its protonated, less polar state for better retention and peak shape, the aqueous component of the mobile phase is usually acidified with a small amount of an acid like phosphoric acid or formic acid. sielc.comsigmaaldrich.com

Method validation is a critical step to ensure the analytical method is reliable, reproducible, and accurate. Key validation parameters include:

Linearity: Establishing a proportional relationship between the concentration of the analyte and the detector response over a specified range. mdpi.com

Accuracy: Measuring the closeness of the experimental value to the true value, often assessed through recovery studies. mdpi.com

Precision: Assessing the degree of scatter between a series of measurements, reported as the relative standard deviation (RSD). mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com For similar phytohormones, LODs can be in the range of 0.22 to 1.1 µg L⁻¹. mdpi.com

Table 2: Typical HPLC Parameters for Analysis of Phenylacetic Acid Derivatives

ParameterTypical ConditionSource(s)
ColumnAscentis® C18, 15 cm x 4.6 mm, 5 µm sigmaaldrich.com
Mobile PhaseAcetonitrile and 20 mM Phosphoric Acid (e.g., 25:75 v/v) sigmaaldrich.com
Flow Rate1.0 mL/min sigmaaldrich.com
Temperature35 °C sigmaaldrich.com
DetectorUV, 215 nm sigmaaldrich.com
Injection Volume5 µL sigmaaldrich.com

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable derivative, typically an ester (e.g., methyl or ethyl ester).

Once derivatized, the compound can be analyzed using a GC system, often equipped with a mass spectrometer (GC-MS) for definitive identification or a flame ionization detector (FID) for quantification. tdi-bi.comnotulaebotanicae.ro The analysis would utilize a capillary column, such as an Agilent HP-5MS, which is suitable for separating a wide range of organic compounds. tdi-bi.com The GC oven temperature would be programmed to start at a lower temperature and ramp up to elute the derivatized analyte effectively.

GC-MS analysis provides further structural confirmation through the mass spectrum of the analyte. savemyexams.com The molecular ion peak confirms the molecular weight of the derivative, while the fragmentation pattern offers clues about its structure. savemyexams.com

Table 3: Hypothetical GC-MS Parameters for Analysis of a Derivatized Phenylacetic Acid

ParameterSuggested ConditionSource(s)
DerivatizationEsterification to methyl ester(General Knowledge)
ColumnHP-5MS (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film tdi-bi.com
Carrier GasHelium tdi-bi.com
Injection ModeSplitless tdi-bi.com
Oven ProgramTemperature-programmed tdi-bi.com
DetectorMass Spectrometer (MS) tdi-bi.com
MS IonizationElectron Impact (EI), 70 eV tdi-bi.com

Computational and Theoretical Studies of 2 3 Bromo 4 Isobutoxyphenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior and reactivity of a molecule. For a compound like 2-(3-Bromo-4-isobutoxyphenyl)acetic acid, these calculations would provide a deep understanding of its stability, reactivity hotspots, and electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular properties of organic compounds with a high degree of accuracy. A DFT study of this compound, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in its theoretical characterization.

Such a study would begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of information can be derived. Key molecular properties that would be calculated include the total energy, dipole moment, and polarizability. For instance, in studies of other brominated aromatic compounds, DFT has been used to determine bond dissociation energies, providing insights into thermal stability and degradation pathways. researchgate.net For this compound, the C-Br bond would be of particular interest.

Additionally, DFT calculations can elucidate the effects of substituents on the phenyl ring. The electron-withdrawing nature of the bromine atom and the electron-donating character of the isobutoxy group would be quantified through their influence on the ring's geometry and electronic distribution.

Note: The values in this table are illustrative and would be determined through actual DFT calculations.

Molecular orbital (MO) theory is instrumental in understanding the reactivity of molecules. protheragen.ai The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests a more reactive molecule.

For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the oxygen atoms of the isobutoxy and carboxylic acid groups. The LUMO, conversely, might have significant contributions from the phenyl ring and the bromine atom, indicating potential sites for nucleophilic attack.

A molecular electrostatic potential (MEP) map would visually represent the charge distribution. This map would show regions of negative potential (in red) around the electronegative oxygen and bromine atoms, indicating areas susceptible to electrophilic attack. Regions of positive potential (in blue) would be expected around the hydrogen atoms. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Table 2: Hypothetical Frontier Molecular Orbital Data

Orbital Energy (eV) Description
HOMO - Electron-donating regions, likely on the phenyl ring and oxygen atoms.
LUMO - Electron-accepting regions, potential for nucleophilic attack.

Note: The energy values are placeholders for results from a specific DFT calculation.

Conformation Analysis and Stereochemical Insights

Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating the dihedral angles of the flexible side chains. This would reveal the most stable conformers and the energy barriers between them. For the acetic acid group, studies on similar molecules have shown that the orientation of the carboxylic acid substituent relative to the phenyl ring is a key conformational feature. nih.gov Similarly, the isobutoxy group has several rotatable bonds that would lead to a complex conformational landscape. Understanding the preferred conformations is essential, as they can dictate how the molecule interacts with other molecules, such as biological receptors. nih.govnih.gov

Reaction Mechanism Elucidation Through Computational Modeling

Theoretical chemistry can be used to model reaction pathways and elucidate mechanisms. For example, the synthesis of this compound or its subsequent reactions could be modeled to understand the transition states and intermediates involved. DFT calculations are a common tool for this purpose, allowing for the determination of activation energies and reaction thermodynamics. rsc.org This can help to explain observed product distributions and optimize reaction conditions. For instance, computational studies on the bromination of aromatic compounds have provided detailed insights into the regioselectivity of the reaction. rsc.org

Prediction of Spectroscopic Parameters from Theoretical Models

Computational methods can predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound. DFT calculations can be used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net

The calculated IR spectrum would show the vibrational frequencies corresponding to the different functional groups in the molecule. For example, the characteristic stretching frequencies for the C=O and O-H bonds of the carboxylic acid, the C-O bonds of the ether, and the C-Br bond could be predicted and compared with experimental data.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. acs.orgacs.org These predictions, when compared to experimental spectra, can aid in the definitive assignment of signals to specific atoms in the molecule, which can sometimes be challenging for complex structures. The accuracy of these predictions has been shown to be quite good when appropriate computational methods and basis sets are used. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-(3-Bromo-4-methoxyphenyl)acetic acid
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid
Acetic acid

Future Directions and Emerging Research Opportunities for 2 3 Bromo 4 Isobutoxyphenyl Acetic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of arylalkanoic acids, including phenylacetic acid derivatives, is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to materials. pharmacy180.com Future research will likely focus on developing more sustainable and efficient ways to produce 2-(3-bromo-4-isobutoxyphenyl)acetic acid and its analogues.

One promising direction is the advancement of catalytic carbonylation reactions. researchgate.net Traditional methods often require harsh conditions and stoichiometric reagents. Future methodologies could employ novel palladium or rhodium catalyst systems that operate under milder conditions, with lower catalyst loadings and higher turnover numbers. researchgate.net A particularly innovative and green approach that could be adapted is the carboxylation of the corresponding toluene (B28343) derivative using water microdroplets, a method that avoids toxic reagents and metal catalysts and is complete in milliseconds. acs.org

Another area of focus is the Willgerodt-Kindler reaction, which can be rendered more efficient through the use of phase-transfer catalysis (PTC), dramatically reducing reaction times. researchgate.net Furthermore, metal-free strategies for the α-arylation of carboxylic acids are emerging, which would be a significant step forward in terms of sustainability. rsc.org

The development of synthetic routes from bio-based precursors is also a key trend in green chemistry. acs.org Investigating pathways to synthesize the aromatic core of this compound from renewable resources would represent a significant advance in sustainable chemical manufacturing.

Finally, improving the atom economy of halogenation steps is crucial. researchgate.net Research into catalytic bromination using systems like Fe2O3/zeolite or other heterogeneous catalysts could lead to more environmentally friendly processes for introducing the bromine atom onto the phenyl ring. rsc.org

Synthetic StrategyPotential AdvantagesRelevant Research Areas
Advanced Catalytic CarbonylationMilder reaction conditions, lower catalyst loading, higher efficiency. researchgate.netresearchgate.netDevelopment of novel Pd and Rh catalysts.
Water Microdroplet CarboxylationAvoidance of toxic reagents and metal catalysts, extremely fast reaction times. acs.orgFlow chemistry, interfacial reaction mechanisms.
Phase-Transfer Catalyzed ReactionsReduced reaction times, improved yields. researchgate.netOptimization of PTC conditions for arylalkanoic acids.
Metal-Free α-ArylationElimination of heavy metal catalysts, improved sustainability. rsc.orgLewis acid catalysis, reductive Friedel-Crafts reactions.
Bio-Based SynthesisUse of renewable feedstocks, reduced environmental impact. acs.orgBiocatalysis, conversion of biomass to aromatic compounds.
Catalytic BrominationHigher atom economy, recyclable catalysts, reduced waste. researchgate.netrsc.orgHeterogeneous catalysis, green halogenation reagents.

Table 1: Emerging Sustainable Synthetic Methodologies for Phenylacetic Acid Derivatives

Exploration of Unconventional Reactivity and Catalysis

The functional groups present in this compound offer a playground for exploring unconventional reactivity and catalysis. The bromine atom, in particular, is a versatile handle for a wide range of cross-coupling reactions.

A significant area of future research will be the late-stage functionalization of the C-H bonds of the aromatic ring. nih.gov This would allow for the direct introduction of other functional groups without the need for pre-functionalized starting materials, leading to more efficient and diverse synthetic pathways. The development of catalysts that can selectively functionalize the C-H bonds in the presence of the existing bromo and isobutoxy groups would be a major breakthrough. acs.org

Multimetallic catalysis, where two different metal catalysts work in synergy to achieve a transformation not possible with either catalyst alone, is another exciting frontier. nih.gov This approach could be used to develop novel cross-coupling reactions involving the bromo-substituted ring, potentially leading to the synthesis of complex molecules with unique properties.

The isobutoxy group, while often considered a simple solubilizing or protecting group, can also influence the electronic properties and reactivity of the aromatic ring. wikipedia.orgucla.edu Future research could explore how this group can be used to direct reactions or to modulate the properties of the final products. For example, the isobutoxy group could play a role in directing ortho-lithiation or other metalation reactions, opening up new avenues for functionalization.

The carboxylic acid group itself can be used to direct reactions to other parts of the molecule. For example, it can be used as a directing group in C-H activation reactions, allowing for the selective functionalization of the aromatic ring or the benzylic position. nih.gov

Reaction TypePotential ApplicationsKey Research Challenges
Late-Stage C-H FunctionalizationRapid diversification of the molecular scaffold, synthesis of novel derivatives. nih.govacs.orgAchieving high regioselectivity in the presence of multiple functional groups.
Multimetallic CatalysisNovel cross-coupling reactions, synthesis of complex architectures. nih.govUnderstanding and controlling the interplay between different catalytic cycles.
Isobutoxy-Directed ReactionsControl over regioselectivity, modulation of electronic properties.Elucidating the electronic and steric influence of the isobutoxy group.
Carboxylic Acid-Directed ReactionsSelective functionalization of the aromatic ring and benzylic position. nih.govDevelopment of new directing group strategies for arylalkanoic acids.

Table 2: Unconventional Reactivity and Catalysis Opportunities

Integration into Advanced Materials Science and Functional Molecule Design

The structural motifs within this compound make it and its derivatives interesting building blocks for advanced materials. The combination of a rigid aromatic core with a flexible isobutoxy group and a reactive carboxylic acid function allows for the design of molecules with tailored properties.

One area of exploration is the development of novel liquid crystals. The rod-like shape of phenylacetic acid derivatives, combined with the presence of the isobutoxy group which can influence intermolecular interactions, could lead to the formation of liquid crystalline phases. The bromine atom could be used to further tune the properties of these materials through halogen bonding.

The synthesis of functional polymers is another promising avenue. The carboxylic acid group can be used as a point of attachment for polymerization, leading to the formation of polyesters or polyamides. The bromo- and isobutoxy-substituted phenyl groups would then be pendant groups on the polymer chain, imparting specific properties such as flame retardancy (due to the bromine) or altered solubility. Substituted polyacetylenes, for example, have shown potential in forming diverse supramolecular assemblies. mdpi.com

Furthermore, the π-conjugated system of the aromatic ring can be extended through cross-coupling reactions at the bromine position. This could lead to the synthesis of larger, more complex aromatic systems with interesting photophysical properties, potentially for use in organic light-emitting diodes (OLEDs) or other organic electronic devices. acs.org The incorporation of carboxylic-functionalized graphene into materials has also shown significant promise for enhancing performance in various applications. springerprofessional.de

Material ClassPotential Properties and ApplicationsKey Synthetic Strategies
Liquid CrystalsTunable phase behavior, applications in displays and sensors.Self-assembly studies, introduction of chiral centers.
Functional PolymersFlame retardancy, modified solubility, stimuli-responsive materials.Polymerization via the carboxylic acid, post-polymerization modification.
π-Extended SystemsNovel photophysical properties, applications in organic electronics. acs.orgSuzuki and other cross-coupling reactions at the bromine position.
Graphene CompositesEnhanced electrochemical and sensing properties. springerprofessional.deCovalent functionalization of graphene with derivatives of the compound.

Table 3: Potential Applications in Materials Science

Design of Analytical Probes and Sensors Based on the Compound's Derivatives

The development of new analytical probes and sensors is a critical area of research with wide-ranging impacts. Derivatives of this compound could serve as valuable platforms for the design of such tools.

The carboxylic acid group is a key feature in this regard, as it can be used to immobilize the molecule onto a sensor surface, such as a gold electrode or a nanoparticle. patsnap.com The aromatic ring can be functionalized with reporter groups, such as fluorophores or chromophores, whose properties change upon binding to a target analyte. The bromo and isobutoxy groups can be used to fine-tune the binding affinity and selectivity of the sensor for the target.

Metal-organic frameworks (MOFs) are a class of porous materials that are increasingly being used in sensing applications. mdpi.com The carboxylic acid group of this compound makes it an ideal ligand for the synthesis of MOFs. The pores of the resulting MOF could be designed to selectively bind specific analytes, and the presence of the bromine atom could be used to modulate the electronic properties of the framework, potentially leading to new types of electrochemical or optical sensors.

Furthermore, the bromo-aryl moiety itself can be a component of analytical probes. For instance, aryl halides have been studied using femtosecond pump-probe spectroscopy, suggesting that derivatives could be designed for specific spectroscopic applications. researchgate.net The interaction of the halogen atom with certain analytes through halogen bonding could also be exploited as a sensing mechanism. acs.org

Sensor TypeDesign PrinciplePotential Analytes
Electrochemical SensorsImmobilization on electrode surfaces via the carboxylic acid group. patsnap.comMetal ions, small organic molecules, biomolecules.
Optical/Fluorescent ProbesAttachment of reporter groups to the aromatic ring.pH, specific ions, reactive oxygen species.
MOF-Based SensorsUse as a ligand to create porous frameworks with selective binding sites. mdpi.comGases, volatile organic compounds, pollutants.
Halogen Bonding-Based ProbesExploitation of the bromine atom's ability to act as a halogen bond donor. acs.orgLewis basic species, anions.

Table 4: Opportunities in Analytical Probe and Sensor Design

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Bromo-4-isobutoxyphenyl)acetic acid, and how can regioselectivity be ensured during bromination?

  • Methodological Answer : The compound can be synthesized via regioselective bromination of 4-isobutoxyphenylacetic acid using bromine (Br₂) in acetic acid as a solvent. The reaction typically proceeds at room temperature, with slow addition of bromine to minimize side reactions. Regioselectivity at the 3-position is influenced by the electron-donating isobutoxy group at the 4-position, which directs bromination to the meta position. Purification via recrystallization or chromatography ensures high yields (84% reported for analogous methoxy derivatives) .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the isobutoxy group (δ ~1.0 ppm for CH₃, δ ~2.0 ppm for CH, δ ~3.7 ppm for OCH₂), aromatic protons (δ ~7.0–7.5 ppm), and the acetic acid moiety (δ ~3.6 ppm for CH₂, δ ~12.0 ppm for COOH).
  • ¹³C NMR : Key peaks include the carbonyl carbon (δ ~170–175 ppm), aromatic carbons (δ ~110–135 ppm), and isobutoxy carbons (δ ~20–75 ppm).
  • Coupling patterns and integration ratios help verify substituent positions .

Q. What crystallographic techniques are suitable for determining the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. For analogous structures (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid), monoclinic symmetry (space group P2₁/c) was observed with unit cell parameters a = 12.5022 Å, b = 8.2690 Å, c = 9.0199 Å, and β = 93.573°. Hydrogen-bonded dimers (R₂²(8) motif) form via O–H⋯O interactions, which stabilize the crystal lattice. Refinement software like SHELXTL and absorption correction tools (e.g., SADABS) are critical for accuracy .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, isobutoxy, acetic acid) influence the molecular geometry and reactivity?

  • Methodological Answer :

  • Geometry : The electron-withdrawing bromine increases adjacent C–C–C angles (e.g., 121.5° for Br vs. 118.2° for OMe in methoxy analogues). The acetic acid group is nearly perpendicular to the aromatic ring (dihedral angle ~78°), while the isobutoxy group is coplanar, enhancing conjugation.
  • Reactivity : Bromine’s inductive effect deactivates the ring, but the isobutoxy group’s electron-donating nature offsets this, enabling further functionalization at specific positions. Computational modeling (DFT) can quantify these effects .

Q. What strategies optimize yield in multi-step syntheses involving this compound, such as natural product synthesis (e.g., Combretastatin analogues)?

  • Methodological Answer :

  • Perkin Condensation : Use acetic anhydride as a catalyst for decarboxylation steps.
  • Purification : High-purity crystals are obtained via slow evaporation from ethanol/water mixtures.
  • Scale-Up : Continuous flow reactors improve efficiency for industrial research applications. Reported yields for Combretastatin A-4 precursors reach ~75% using similar bromophenylacetic acid derivatives .

Q. How can conflicting crystallographic data (e.g., bond lengths, angles) from different studies be reconciled?

  • Methodological Answer : Discrepancies often arise from temperature-dependent conformational changes or refinement protocols. For example:

  • Compare displacement parameters (Uiso) for hydrogen atoms, which are constrained in some studies but freely refined in others.
  • Use statistical tests (e.g., Prince & Nicholson, Rollett) to identify and exclude outlier reflections. Cross-validate with spectroscopic data (IR, Raman) to resolve ambiguities .

Q. What role does hydrogen bonding play in stabilizing the solid-state structure, and how does this impact solubility?

  • Methodological Answer : Centrosymmetric O–H⋯O dimers (bond length ~2.65 Å) dominate the crystal packing, reducing solubility in nonpolar solvents. Solubility in DMSO or methanol is higher due to disruption of these dimers. Thermal analysis (DSC) can quantify stability differences between polymorphs .

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